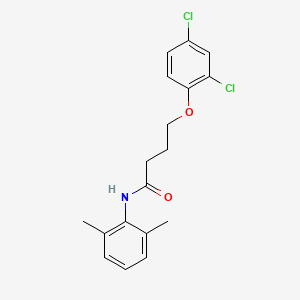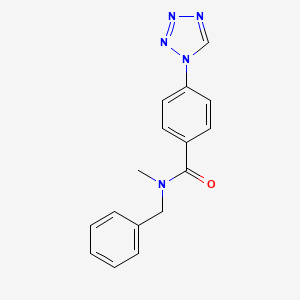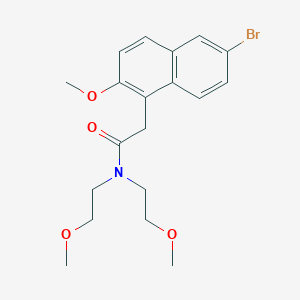![molecular formula C23H25N5O3S B4537874 2-{[({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4537874.png)
2-{[({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that include benzamide-based heterocycles, known for their diverse biological activities and potential in drug development. While the direct applications in pharmacology are excluded from this discussion, the focus is on the compound's synthesis, structure, and chemical properties.
Synthesis Analysis
The synthesis of related benzamide-based heterocycles typically involves multi-step reactions, starting from benzoyl isothiocyanate reacting with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine. This method has been applied to synthesize novel compounds with significant biological activities (Hebishy et al., 2020). Such processes might be adapted for the synthesis of "2-{[({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide" by altering the starting materials or reaction conditions to introduce the specific functional groups and structural features of interest.
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using techniques such as mass spectroscopy, 1H NMR spectroscopy, IR spectroscopy, and X-ray analysis. These methods provide detailed insights into the molecular geometry, electronic properties, and intermolecular interactions that define the compound's chemical behavior and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of benzamide-based compounds often involves interactions with various reagents to form a wide range of heterocyclic structures. These reactions are influenced by the presence of functional groups that can undergo nucleophilic substitution, addition, or cyclization reactions, leading to the formation of complex fused heterocycles with diverse chemical properties (Mohamed, 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their handling and application in further chemical reactions. These properties can be determined through experimental methods such as single crystal X-ray diffraction analysis, which provides insights into the compound's crystal packing, molecular conformation, and potential for forming supramolecular assemblies (Kırca et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are central to understanding the compound's behavior in chemical reactions. Studies on similar compounds highlight the importance of electronic structure analysis, such as HOMO-LUMO gap and molecular electrostatic potential (MEP) surface mapping, to predict reactivity and sites of chemical interaction (Demir et al., 2015).
Propriétés
IUPAC Name |
2-[[2-[[5-(4-cyclopentyloxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-28-22(15-10-12-17(13-11-15)31-16-6-2-3-7-16)26-27-23(28)32-14-20(29)25-19-9-5-4-8-18(19)21(24)30/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H2,24,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJFIFPIZDDXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=C(C=C3)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4537797.png)
![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4537804.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4537815.png)
![isopropyl 5-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4537823.png)
![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4537828.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4537835.png)
![2-(allylthio)-6,6-dimethyl-3-(2-methyl-2-propen-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4537843.png)
![N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4537851.png)

![N-2-biphenylyl-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4537880.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4537890.png)

![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4537903.png)